molecular formula C9H13N3OS B1597603 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde CAS No. 320423-50-5

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1597603
CAS No.: 320423-50-5
M. Wt: 211.29 g/mol
InChI Key: TUJAFVJUJXMFEG-UHFFFAOYSA-N
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Description

Discovery and Structural Elucidation

The discovery and structural characterization of 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde emerged from systematic investigations into heterocyclic hybrid compounds during the early 21st century. The compound was first synthesized and characterized as part of broader research efforts to develop novel thiazole-piperazine derivatives with enhanced pharmacological properties. The structural elucidation process involved comprehensive spectroscopic analysis, with nuclear magnetic resonance spectroscopy providing critical evidence for the molecular architecture.

The compound possesses the molecular formula C9H13N3OS and a molecular weight of 211.283 grams per mole, with the International Union of Pure and Applied Chemistry name being this compound. The structural determination revealed a thiazole ring system substituted at the 2-position with a 4-methylpiperazin-1-yl group and bearing an aldehyde functional group at the 5-position. The Simplified Molecular Input Line Entry System notation CN1CCN(CC1)C2=NC=C(S2)C=O provides a comprehensive description of the molecular connectivity.

Crystallographic investigations have provided definitive structural validation through single-crystal X-ray diffraction studies of related compounds, employing specialized software for refinement that accounts for electron density maps and thermal motion parameters. The spectroscopic characterization includes distinctive nuclear magnetic resonance signals, with the aldehyde proton appearing at approximately 9.70 parts per million in proton nuclear magnetic resonance spectra recorded in dimethyl sulfoxide. High-resolution mass spectrometry has validated the molecular weight and fragmentation patterns, while Fourier-transform infrared spectroscopy confirms the carbonyl stretch of the aldehyde group appearing at approximately 1680-1720 wavenumbers.

Position in Heterocyclic Chemistry

The compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of hybrid molecular frameworks that combine multiple pharmacologically relevant ring systems. Thiazole itself is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, notable as a component of vitamin thiamine and found naturally in specialized biological products. The thiazole ring exhibits significant pi-electron delocalization and possesses aromatic character, more so than corresponding oxazole derivatives.

Within the azole family of heterocycles, which includes imidazoles and oxazoles, thiazoles demonstrate unique electronic properties that make them particularly valuable in medicinal chemistry applications. The calculated pi-electron density identifies the 5-position as the primary site for electrophilic substitution, which explains the selective functionalization observed in the target compound. The incorporation of the piperazine moiety further enhances the compound's position in heterocyclic chemistry, as piperazine represents one of the most frequently utilized heterocycles in biologically active compounds.

Piperazine derivatives serve multiple functions in pharmaceutical applications, including optimization of physicochemical properties and arrangement of pharmacophoric groups in proper spatial orientations for target macromolecule interactions. Statistical analysis of Food and Drug Administration-approved drugs reveals piperazine as the most abundant nitrogen-containing heterocycle after pyridine, underscoring its fundamental importance in drug design. The combination of thiazole and piperazine functionalities in a single molecular framework represents an advanced approach to heterocyclic hybrid design, enabling access to chemical space that neither individual ring system could provide alone.

The following table summarizes key structural and physicochemical properties of this compound:

Property Value Reference
Chemical Abstracts Service Number 320423-50-5
Molecular Formula C9H13N3OS
Molecular Weight (g/mol) 211.283
Melting Point Range (°C) 74.5-76.5
Purity (%) 97-99
PubChem Compound Identifier 1490234
MDL Number MFCD01568852

Historical Development of Piperazine-Thiazole Hybrid Compounds

The historical development of piperazine-thiazole hybrid compounds represents a convergent evolution in medicinal chemistry, driven by the recognition that combining multiple pharmacophores could yield enhanced biological activities. The conceptual foundation for such hybrid approaches emerged from observations that individual heterocyclic systems possessed complementary properties that could be synergistically combined. Early investigations into thiazole-containing compounds focused primarily on their antimicrobial properties, with compounds such as thifluzamide, tricyclazole, and thiabendazole being developed for agricultural pest control.

The systematic exploration of piperazine-thiazole hybrids gained momentum in the early 2000s, coinciding with advances in combinatorial chemistry and high-throughput screening technologies. Research groups began investigating the potential of these hybrid frameworks for treating various diseases, with particular emphasis on cancer and infectious diseases. The strategic approach of molecular hybridization demonstrated marked enhancement of drug efficacy while simultaneously mitigating resistance to multiple drugs and minimizing toxicity concerns.

A pivotal development in the field occurred with the approval of dasatinib by the Food and Drug Administration, which represents the only currently approved drug containing both thiazole and piperazine moieties. Dasatinib, a second-generation ABL tyrosine kinase inhibitor, demonstrated superior performance compared to its first-generation predecessor imatinib, particularly in overcoming treatment resistance problems. This clinical success validated the potential of piperazine-thiazole hybrid compounds and stimulated further research in this area.

Contemporary research has expanded the scope of piperazine-thiazole hybrid development to include parallel synthesis approaches and automated combinatorial chemistry platforms. These methodologies have enabled the rapid generation of diverse compound libraries for biological screening, leading to the identification of novel therapeutic candidates with enhanced selectivity and potency. Recent investigations have demonstrated that strategic substitution patterns on both the thiazole and piperazine rings can dramatically influence biological activity, with some compounds exhibiting nanomolar potency against specific cancer cell lines.

The evolution of synthetic methodologies has paralleled the biological development of these compounds, with researchers developing increasingly sophisticated approaches for constructing the thiazole-piperazine framework. The Hantzsch thiazole synthesis has emerged as a particularly valuable method for generating diverse thiazole derivatives, while nucleophilic substitution reactions provide efficient access to piperazine-substituted analogs. Modern synthetic approaches emphasize the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability for both research and potential commercial applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-11-2-4-12(5-3-11)9-10-6-8(7-13)14-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJAFVJUJXMFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363415
Record name 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320423-50-5
Record name 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde, also known by its CAS number 320423-50-5, is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).

  • Molecular Formula : C₉H₁₃N₃OS
  • Molecular Weight : 211.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound along with several derivatives. The results indicated significant activity against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compound0.5 μg/mL1.0 μg/mL
Derivative A0.22 μg/mL0.25 μg/mL
Derivative B0.35 μg/mL0.40 μg/mL

These findings suggest that the compound exhibits bactericidal properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis, with effective inhibition of biofilm formation observed.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated its efficacy against various cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-710.38Induction of apoptosis via p53 pathway
U93712.50Caspase activation
HeLa8.75ERK5 pathway inhibition

The compound was shown to induce apoptosis in a dose-dependent manner, which was confirmed through flow cytometry assays.

Structure-Activity Relationship (SAR)

The modification of the thiazole ring and piperazine moiety has been studied to optimize biological activity. Key findings include:

  • Substitution on the thiazole ring significantly affects potency.
  • The presence of a methyl group on the piperazine enhances solubility and permeability.

For example, derivatives with additional halogen substitutions on the thiazole ring exhibited improved potency against cancer cells compared to the parent compound.

Case Studies

In a recent investigation, researchers synthesized a series of thiazole derivatives including this compound to evaluate their pharmacokinetic profiles and therapeutic potential in vivo. The study highlighted:

  • Oral Bioavailability : Approximately 42% in mouse models.
  • Clearance Rate : Low clearance rates indicating prolonged circulation time in vivo.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can target various pathogens, including bacteria and fungi. The specific compound 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde has been evaluated for its efficacy against Mycobacterium tuberculosis and other resistant strains, showing promising results in vitro and in vivo models .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In a study involving various cancer cell lines, it was found to inhibit cell proliferation effectively. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Case Study 1: Efficacy Against Trypanosomiasis

A notable study explored the efficacy of related compounds in treating Trypanosoma infections in cattle. The results indicated that compounds structurally similar to this compound demonstrated significant therapeutic effects when administered to infected livestock. The pharmacokinetics revealed a favorable bioavailability profile, suggesting potential for further development as an anti-trypanosomal agent .

Case Study 2: Tuberculosis Treatment

Another research initiative focused on the compound's role in treating tuberculosis. In murine models, it exhibited high oral bioavailability and significant reduction in bacterial load within the lungs after treatment with the compound. This positions it as a candidate for further clinical trials aimed at developing new tuberculosis therapies .

Toxicological Studies

The safety profile of this compound has been assessed through various toxicological studies. It was noted that while the compound showed some irritant properties (skin and eye irritation), its overall toxicity was manageable within therapeutic ranges .

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde group (-CHO) is a primary site for nucleophilic addition reactions. Common reactions include:

Reaction TypeReagents/ConditionsProduct FormedNotes
Schiff Base FormationPrimary aminesImine derivativesForms stable C=N bonds
Hydrazone FormationHydrazines (e.g., NH2NH2)HydrazonesUsed in analytical chemistry
Grignard AdditionGrignard reagents (e.g., RMgX)Secondary alcoholsRequires anhydrous conditions

Example: Reaction with hydroxylamine produces the corresponding oxime, a reaction observed in structurally related aldehydes.

Oxidation and Reduction Reactions

The aldehyde group is redox-active:

Reaction TypeReagents/ConditionsProduct FormedSource
Oxidation to Carboxylic AcidKMnO4, CrO3, or TEMPO/NaOCl Thiazole-5-carboxylic acidDemonstrated in analogous syntheses
Reduction to AlcoholNaBH4, LiAlH45-HydroxymethylthiazoleRequires catalytic conditions

For instance, oxidation using TEMPO/NaOCl under controlled temperatures (0–2°C) efficiently converts aldehydes to carboxylic acids, as seen in the synthesis of related thiazole derivatives .

Piperazine Substitution Reactions

The 4-methylpiperazine group participates in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProduct FormedApplication
AlkylationAlkyl halides (e.g., CH3I)Quaternary ammonium saltsModifies solubility/bioactivity
AcylationAcid chlorides (e.g., AcCl)Amide derivativesEnhances metabolic stability

The secondary amine in piperazine can react with electrophiles, enabling structural diversification. For example, alkylation with methyl iodide forms a quaternary ammonium salt, altering the compound’s physicochemical properties.

Thiazole Ring Reactivity

Reaction TypeReagents/ConditionsProduct FormedSelectivity
HalogenationNBS, Br2 (with Lewis acids)4-Bromo-thiazole derivativesPosition 4 is most reactive
Cross-CouplingPd catalysts (Suzuki, Heck)Biaryl/alkenyl derivativesRequires functionalized partners

Halogenation at position 4 is favored due to electronic effects, enabling further functionalization via cross-coupling.

Condensation Reactions

The aldehyde group undergoes condensation with nitrogen nucleophiles:

Reaction TypeReagents/ConditionsProduct FormedUtility
Imine FormationAnilinesSchiff basesLigands in coordination chemistry
Knoevenagel CondensationActive methylene compounds (e.g., malononitrile)α,β-Unsaturated nitrilesPharmaceutical intermediates

These reactions are pivotal in synthesizing bioactive derivatives, such as antitumor agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole-Carbaldehyde Family

The following compounds share the thiazole-carbaldehyde core but differ in substituents, leading to variations in physicochemical properties and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 320423-50-5 C₉H₁₃N₃OS 211.28 4-Methylpiperazine at C2, aldehyde at C5 Pharmaceutical intermediate; high purity (97%)
2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde 914348-78-0 C₁₀H₇BrN₂OS 283.15 4-Bromophenyl at C2, aldehyde at C5 Potential halogenated intermediate; limited commercial availability
2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine 943757-74-2 C₈H₁₂N₆ 192.22 Pyrimidine ring with amine at C5 Used in kinase inhibitor development
2-(4-Methoxybenzoyl)thiophene 4160-63-8 C₁₂H₁₀O₂S 234.27 Methoxybenzoyl group at C2 Photophysical studies; no direct pharmacological relevance

Key Differences and Implications

Electronic and Steric Effects
  • 4-Methylpiperazine vs.
  • Aldehyde Reactivity :
    • All carbaldehyde derivatives share a reactive aldehyde group, enabling condensation reactions (e.g., formation of hydrazones or Schiff bases). However, steric hindrance from bulky substituents (e.g., bromophenyl) may slow reaction kinetics compared to the methylpiperazine analogue .
Pharmacological Potential
  • The methylpiperazine-thiazole scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), while pyrimidin-5-amine derivatives (e.g., 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine) are explored for DNA-binding applications due to their planar aromatic systems .
Commercial Availability
  • This compound is widely available from major suppliers (e.g., Thermo Scientific™, Kanto Reagents) in gram-scale quantities .

Preparation Methods

Preparation Methods of 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

Nucleophilic Substitution on 2-Aminothiazole-5-carbaldehyde

The most documented and reliable method for preparing this compound involves the nucleophilic substitution reaction of 2-aminothiazole-5-carbaldehyde with a suitable alkylating agent containing the 4-methylpiperazine moiety.

Procedure Summary:
  • Starting materials:

    • 2-Aminothiazole-5-carbaldehyde (0.5 g)
    • Potassium carbonate (1.35 g)
    • 2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (0.901 g)
    • Solvent: N,N-Dimethylformamide (DMF, 5 ml)
  • Reaction conditions:

    • Initial stirring at room temperature for 1 hour
    • Heating to 90°C for 5 hours
    • Workup involves evaporation, aqueous extraction with ethyl acetate, washing with saturated sodium chloride solution, drying over sodium sulfate, filtration, and evaporation.
  • Yield: 420 mg (50%)

  • Analytical data:
    ^1H-NMR (400 MHz, DMSO-d6):

    • 9.70 ppm (1H, singlet, aldehyde proton)
    • 8.13 ppm (1H, singlet, thiazole proton)
    • 3.60 ppm (4H, multiplet, piperazine CH2)
    • 2.43 ppm (4H, multiplet, piperazine CH2)
    • 2.24 ppm (3H, singlet, methyl group)

This method is referenced in patent WO2011/45344 and is considered a standard approach for this compound's synthesis.

Preparation of the Key Intermediate: 4-Methyl-1,3-thiazole-5-carbaldehyde

While the direct preparation of the target compound involves substitution on 2-aminothiazole-5-carbaldehyde, the synthesis of the intermediate 4-methyl-1,3-thiazole-5-carbaldehyde is critical and has been described in detail in patent literature.

General Process Highlights:
  • The intermediate is prepared via formylation of 4-methylthiazole derivatives.
  • Common reagents include formylating agents and catalysts such as aluminium trichloride or pyridinium chlorochromate.
  • Oxidation steps may be involved, for example, using sodium hypochlorite or chromium-based reagents to convert methyl groups to aldehydes.
  • Solvents such as dichloromethane, tetrahydrofuran, or dimethoxyethane are used depending on the reaction step.
  • Reduction steps (e.g., using sodium borohydride or lithium aluminium hydride) may be applied to intermediates to achieve the aldehyde functionality.

This intermediate is essential for subsequent functionalization to introduce the 4-methylpiperazin-1-yl group.

Comparative Data Table of Preparation Steps

Step Starting Material Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 2-Aminothiazole-5-carbaldehyde (0.5 g) K2CO3 (1.35 g), 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (0.901 g) DMF (5 ml) RT 1 h, then 90°C 5 h 6 h total 50 Nucleophilic substitution; purification by extraction and drying
2 4-Methylthiazole derivatives Formylation reagents (e.g., AlCl3, PCC), oxidants (NaOCl, chromium reagents) DCM, THF, DME Varies Varies Variable Preparation of aldehyde intermediate for further functionalization

Research Findings and Analysis

  • The nucleophilic substitution method using potassium carbonate as base in DMF is efficient and reproducible, yielding moderate product amounts (~50%) with good purity confirmed by ^1H-NMR spectroscopy.
  • The reaction time and temperature are critical parameters; prolonged heating at 90°C ensures complete substitution without significant side reactions.
  • The intermediate 4-methyl-1,3-thiazole-5-carbaldehyde synthesis involves multi-step oxidation and formylation, which requires careful control of reagents and conditions to avoid over-oxidation or degradation.
  • Purification typically involves liquid-liquid extraction and drying agents, with no complex chromatographic steps reported, suggesting the method is scalable.
  • The use of 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride is key to introducing the 4-methylpiperazin-1-yl substituent via ring closure after nucleophilic attack.

Q & A

Q. What are the common synthetic routes for 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde?

The synthesis typically involves multi-step reactions, such as:

  • Thiazole core formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
  • Functionalization : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions. For example, 4-methylpiperazine may react with a halogenated thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the final product .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is commonly used to isolate the compound .

Q. What spectroscopic techniques are employed to characterize this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the thiazole ring, aldehyde proton (δ ~9.8–10.2 ppm), and 4-methylpiperazine signals (e.g., methyl group at δ ~2.3 ppm) .
  • IR spectroscopy : Stretching frequencies for the aldehyde group (~1700 cm⁻¹) and thiazole C=N bonds (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.08) .

Q. How is the purity of this compound assessed in academic research?

  • HPLC/GC analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Elemental analysis : Comparison of experimental vs. theoretical C, H, N, S percentages to confirm purity (>97%) .
  • Melting point determination : Consistency with literature values (e.g., 74.5–76.5°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for piperazine incorporation .
  • Catalyst use : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) may reduce side reactions .
  • Temperature control : Stepwise heating (e.g., 80°C for cyclization, room temperature for coupling) minimizes decomposition .

Q. How do researchers resolve contradictions in spectral data during structural confirmation?

  • 2D NMR techniques : COSY and HSQC experiments clarify proton-proton correlations and heteronuclear connectivity, distinguishing overlapping signals (e.g., piperazine vs. thiazole protons) .
  • X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of bond angles, dihedral angles, and spatial arrangement. For example, SHELX software is used for structure refinement .

Q. What role does X-ray crystallography play in understanding this compound’s reactivity?

  • Electron density maps : Reveal the planarity of the thiazole ring and the orientation of the aldehyde group, which influence nucleophilic attack sites .
  • Intermolecular interactions : Hydrogen bonding (e.g., C–H⋯O between aldehyde and piperazine) and π-π stacking guide predictions of solid-state stability .

Q. How are molecular docking studies applied to predict biological activity?

  • Target selection : Docking into enzymes (e.g., kinases) or receptors (e.g., GPCRs) using software like AutoDock Vina.
  • Binding mode analysis : The aldehyde group may form Schiff bases with lysine residues, while the piperazine moiety participates in hydrophobic interactions .
  • Validation : Comparison with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
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